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Compound of Interest

Compound Name: 3-Phenyloxetan-3-amine

Cat. No.: B593815 Get Quote

An In-Depth Technical Guide to 3-Phenyloxetan-3-
amine
For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Phenyloxetan-3-amine is a heterocyclic organic compound featuring a four-

membered oxetane ring substituted with both a phenyl group and an amine group at the 3-

position. The oxetane motif is of significant interest in medicinal chemistry and drug discovery.

Its incorporation into molecular scaffolds can improve key physicochemical properties such as

solubility, metabolic stability, and lipophilicity, making it a valuable building block for the

development of novel therapeutics. This guide provides a comprehensive overview of the

known properties, potential synthetic routes, and the context of its application in modern

chemistry.

Core Chemical and Physical Properties
The fundamental properties of 3-Phenyloxetan-3-amine are summarized below. This data is

compiled from established chemical databases and provides essential information for

laboratory use and computational modeling.
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Property Value Source

Molecular Formula C₉H₁₁NO [1]

Molecular Weight 149.19 g/mol [1]

IUPAC Name 3-phenyloxetan-3-amine [1]

CAS Number 1211567-54-2 [1]

Canonical SMILES C1C(CO1)(C2=CC=CC=C2)N [1]

InChI Key
XISUWHJCLGQGMS-

UHFFFAOYSA-N
[1]

Monoisotopic Mass 149.084063974 Da [1]

Appearance Solid (for hydrochloride salt) [2]

Synthesis and Methodologies
While specific, detailed experimental protocols for the synthesis of 3-Phenyloxetan-3-amine
are not extensively documented in publicly available literature, a plausible synthetic pathway

can be proposed based on established organometallic and functional group transformation

reactions. The synthesis of 3-substituted oxetanes often begins with a common precursor,

oxetan-3-one.

A logical and commonly employed strategy involves the following key transformations:

Nucleophilic Addition: The synthesis would likely commence with the addition of a phenyl

nucleophile to the carbonyl group of oxetan-3-one. A Grignard reagent, such as

phenylmagnesium bromide, is a suitable choice for this transformation. This step creates the

C-C bond and establishes the phenyl-substituted tertiary alcohol intermediate, 3-

phenyloxetan-3-ol.

Functional Group Interconversion: The tertiary hydroxyl group of the intermediate must then

be converted to a primary amine. This is a challenging transformation that can be

approached through several multi-step methods, such as a Ritter reaction or by converting

the alcohol to a good leaving group followed by nucleophilic substitution with an azide and

subsequent reduction.
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Plausible Experimental Protocol (Generalized)
This protocol is a generalized representation and has not been optimized. It is intended for

illustrative purposes for trained chemists.

Step 1: Synthesis of 3-Phenyloxetan-3-ol

To a solution of oxetan-3-one in an anhydrous ether solvent (e.g., diethyl ether or THF)

cooled in an ice bath, a solution of phenylmagnesium bromide (1.1 equivalents) in the same

solvent is added dropwise under an inert atmosphere (e.g., nitrogen or argon).

The reaction mixture is stirred and allowed to warm to room temperature.

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium

chloride.

The organic layer is separated, and the aqueous layer is extracted with an appropriate

organic solvent.

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and

the solvent is removed under reduced pressure to yield the crude 3-phenyloxetan-3-ol, which

can be purified by column chromatography.

Step 2: Conversion of Alcohol to Amine (via Azide)

The hydroxyl group of 3-phenyloxetan-3-ol is first converted to a suitable leaving group. For

instance, reaction with methanesulfonyl chloride in the presence of a non-nucleophilic base

like triethylamine yields the corresponding mesylate.

The mesylate is then reacted with sodium azide in a polar aprotic solvent (e.g., DMF) to

produce 3-azido-3-phenyloxetane via an Sₙ2 reaction.

The resulting azide is reduced to the primary amine. A Staudinger reaction using

triphenylphosphine followed by hydrolysis, or catalytic hydrogenation over a palladium

catalyst, can be employed to afford the final product, 3-Phenyloxetan-3-amine.

Synthetic Workflow Diagram
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The following diagram illustrates the logical flow of the plausible synthetic pathway described

above.
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Caption: A plausible synthetic workflow for 3-Phenyloxetan-3-amine.

Biological Activity and Applications in Drug
Development
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Currently, there is a lack of specific, publicly available data detailing the biological activity or

signaling pathway modulation of 3-Phenyloxetan-3-amine itself. However, the structural

components of the molecule are highly relevant in medicinal chemistry.

The Oxetane Ring as a Bioisostere: The oxetane ring is increasingly used by medicinal

chemists as a "privileged" structural motif. It can serve as a bioisosteric replacement for

other common groups, such as gem-dimethyl or carbonyl groups. This substitution can lead

to significant improvements in a drug candidate's profile, including enhanced aqueous

solubility, reduced metabolic liability, and improved cell permeability, without sacrificing

binding affinity.

Amine Functional Group: The primary amine group is a key functional handle. It is basic and

typically protonated at physiological pH, allowing for ionic interactions with biological targets

like receptors and enzymes. It also serves as a critical point for further chemical modification

to explore structure-activity relationships (SAR).

Given these features, 3-Phenyloxetan-3-amine represents a valuable building block for the

synthesis of larger, more complex molecules for screening in drug discovery programs. Its

potential applications could span various therapeutic areas, depending on the other

functionalities appended to its core structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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